molecular formula C5H14BrNO B1611763 Choline-1,1,2,2-d4 bromide CAS No. 285979-69-3

Choline-1,1,2,2-d4 bromide

Cat. No.: B1611763
CAS No.: 285979-69-3
M. Wt: 188.1 g/mol
InChI Key: JJCWKVUUIFLXNZ-HGFPCDIYSA-M
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Description

Choline-1,1,2,2-d4 bromide is a deuterated form of choline bromide, where the hydrogen atoms at positions 1 and 2 on the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Choline-1,1,2,2-d4 bromide typically involves the reaction of deuterated ethanol with trimethylamine, followed by the addition of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and advanced purification techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Choline-1,1,2,2-d4 bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Choline-1,1,2,2-d4 bromide is widely used in scientific research due to its unique properties:

Mechanism of Action

Choline-1,1,2,2-d4 bromide exerts its effects primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in various physiological processes, including muscle contraction and memory function. The deuterium labeling allows for detailed studies of these processes by providing a distinct isotopic signature .

Comparison with Similar Compounds

    Choline chloride-1,1,2,2-d4: Similar structure but with chloride instead of bromide.

    Choline-d13 bromide: Contains additional deuterium atoms on the methyl groups.

    Choline bromide: Non-deuterated form of the compound.

Uniqueness: Choline-1,1,2,2-d4 bromide is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic studies. This labeling allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts .

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-HGFPCDIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584461
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-69-3
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285979-69-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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